molecular formula C12H15ClN2O B1405269 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride CAS No. 1864059-61-9

3-(Quinolin-6-yloxy)propan-1-amine hydrochloride

Cat. No.: B1405269
CAS No.: 1864059-61-9
M. Wt: 238.71 g/mol
InChI Key: NOQVTFARKNNAPR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(Quinolin-6-yloxy)propan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to changes in their activity. For example, this compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may bind to the active site of an enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity. Alternatively, this compound may bind to a regulatory site on an enzyme, leading to its activation. These interactions can result in changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, impacting the overall health of the animal .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production of essential metabolites. These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation. For instance, this compound may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. These interactions can affect the compound’s activity and overall effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. These localization patterns are critical for understanding the compound’s activity and overall effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of quinoline with 3-chloropropan-1-amine in the presence of a base to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Quinolin-6-yloxy)propan-1-amine hydrochloride stands out due to its unique structural features, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific research fields make it a valuable compound for further exploration.

Properties

IUPAC Name

3-quinolin-6-yloxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c13-6-2-8-15-11-4-5-12-10(9-11)3-1-7-14-12;/h1,3-5,7,9H,2,6,8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQVTFARKNNAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OCCCN)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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